molecular formula C14H16IN3O2 B8018549 1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione

1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione

Cat. No.: B8018549
M. Wt: 385.20 g/mol
InChI Key: SPKHRDVSKYRXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinedione core, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with a phenylmethyleneamino group and a 4-iodobutyl side chain.

Properties

IUPAC Name

1-(benzylideneamino)-3-(4-iodobutyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3O2/c15-8-4-5-9-17-13(19)11-18(14(17)20)16-10-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKHRDVSKYRXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1N=CC2=CC=CC=C2)CCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is to start with the imidazolidinedione core and introduce the phenylmethyleneamino group through a condensation reaction with an appropriate aldehyde. The 4-iodobutyl side chain can be introduced via a nucleophilic substitution reaction using an iodinated butyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodide group in the 4-iodobutyl side chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The phenylmethyleneamino group can interact with proteins or enzymes, potentially inhibiting their activity. The 4-iodobutyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylmethyleneamino-3-(4-bromobutyl)-2,4-imidazolidinedione
  • 1-Phenylmethyleneamino-3-(4-chlorobutyl)-2,4-imidazolidinedione
  • 1-Phenylmethyleneamino-3-(4-fluorobutyl)-2,4-imidazolidinedione

Uniqueness

1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione is unique due to the presence of the iodide group, which can significantly influence its reactivity and biological activity. The iodide group can participate in specific interactions that other halides (bromide, chloride, fluoride) may not, potentially leading to unique properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.